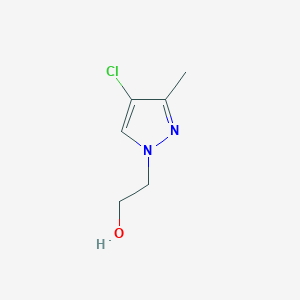
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various fields of study. In
Applications De Recherche Scientifique
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol has been studied for its potential applications in various fields of scientific research. One area of interest is in the development of new drugs and therapies. This compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. Additionally, 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol has been studied for its potential use as a chemical probe in biological research. This compound can be used to selectively target and study specific proteins and enzymes, providing valuable insights into their function and activity.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins. This compound has been shown to selectively target certain enzymes involved in cellular processes such as DNA replication and protein synthesis. By inhibiting these enzymes, 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol can disrupt cellular function and potentially lead to cell death.
Biochemical and Physiological Effects
Studies have shown that 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol can have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation in animal models. Additionally, 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol in lab experiments is its selectivity for certain enzymes and proteins. This compound can be used to selectively target specific cellular processes, providing valuable insights into their function and activity. Additionally, 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol is relatively easy to synthesize and purify, making it a convenient compound to work with in the lab.
One limitation of using 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on cells, and care must be taken when handling and working with this compound. Additionally, the mechanism of action of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol is not fully understood, which may limit its potential applications in certain areas of research.
Orientations Futures
There are many potential future directions for research on 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol. One area of interest is in the development of new drugs and therapies based on the structure and properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol, which may lead to new insights into cellular processes and potential therapeutic targets. Finally, there is potential for this compound to be used as a chemical probe in biological research, providing valuable insights into the function and activity of specific proteins and enzymes.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol involves the reaction of 4-chloro-3-methyl-1H-pyrazole with ethylene oxide in the presence of a base catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is isolated through filtration and purification techniques. The yield of this reaction can vary depending on the specific conditions used, but typically ranges from 50-80%.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylpyrazol-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-5-6(7)4-9(8-5)2-3-10/h4,10H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGXZCBKSJEOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-5-(4-hydroxypiperidin-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2515026.png)


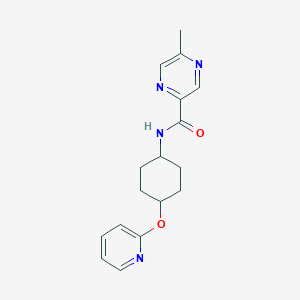
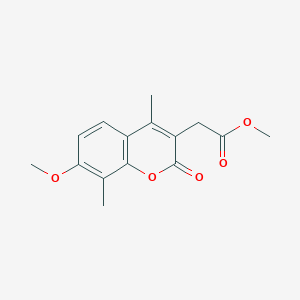

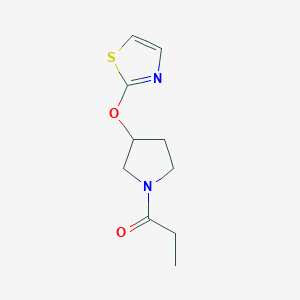
![4-[(Z)-[3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B2515037.png)
![3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2515038.png)
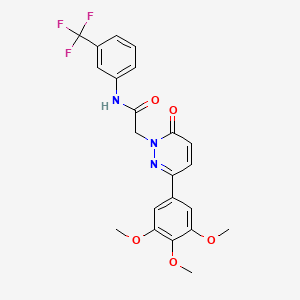
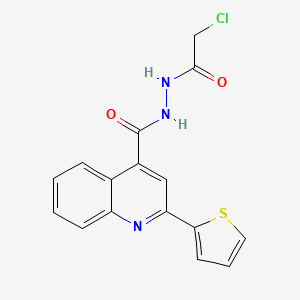
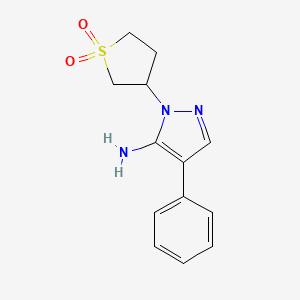

![(Z)-2-Cyano-N-[2-(dimethylamino)ethyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide;hydrochloride](/img/structure/B2515047.png)